Fenhexamid

Catalog No.
S527877
CAS No.
126833-17-8
M.F
C14H17Cl2NO2
M. Wt
302.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenhexamid

CAS Number

126833-17-8

Product Name

Fenhexamid

IUPAC Name

N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide

Molecular Formula

C14H17Cl2NO2

Molecular Weight

302.2 g/mol

InChI

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)

InChI Key

VDLGAVXLJYLFDH-UHFFFAOYSA-N

SMILES

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl

Solubility

In water, 20 mg/L at 20 °C
Solubility in: dichloromethane 31, isopropanol 91, acetonitrile 15, toluene 5.7, n-hexane <0.1 (all in g/L, 20 °C)

Synonyms

fenhexamid, KBR 2738, KBR-2738, KBR2738, N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide

Canonical SMILES

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl

Description

The exact mass of the compound Fenhexamid is 301.06 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 20 mg/l at 20 °csolubility in: dichloromethane 31, isopropanol 91, acetonitrile 15, toluene 5.7, n-hexane <0.1 (all in g/l, 20 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Fungicidal Mode of Action Studies

Understanding how Fenhexamid inhibits fungal growth is crucial for developing resistance management strategies. Research explores its mode of action at the cellular level. Studies suggest Fenhexamid disrupts fungal cell wall synthesis by inhibiting enzymes essential for building the cell wall structure (). This research helps scientists develop new fungicides with different modes of action, delaying the development of resistance in fungal populations.

Environmental Fate and Degradation Studies

Fenhexamid's environmental impact is a significant research focus. Scientists investigate its degradation pathways in soil, water, and plants (). This research helps assess potential risks to non-target organisms and the persistence of Fenhexamid in the environment. Understanding its degradation rate allows for informed decisions on application rates and potential environmental contamination.

Development of Analytical Methods

Accurate detection and quantification of Fenhexamid residues in food and environmental samples are essential for ensuring food safety and environmental monitoring. Research focuses on developing and validating analytical methods using techniques like High-Performance Liquid Chromatography (HPLC) () and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow researchers to track Fenhexamid residues and ensure compliance with regulatory limits.

Impact on Non-Target Organisms

The potential impact of Fenhexamid on beneficial insects and other non-target organisms is a growing research area. Studies investigate its toxicity towards pollinators, beneficial insects, and aquatic life (). This research helps assess potential risks to ecological balance and develop application strategies that minimize harm to beneficial organisms.

Fenhexamid is a hydroxyanilide fungicide primarily used in agriculture to protect various crops from fungal diseases. Its chemical formula is C14H17Cl2NO2\text{C}_{14}\text{H}_{17}\text{Cl}_{2}\text{N}\text{O}_{2}, and it has a molecular weight of 302.2 g/mol. Fenhexamid appears as a white powder with a melting point of approximately 153 °C and low solubility in water (20 mg/L at 20 °C) . The compound acts by inhibiting spore germination and mycelial growth, making it effective against a range of pathogens, particularly in fruit crops such as grapes and strawberries .

Fenhexamid acts as a protectant fungicide by inhibiting the enzyme 14α-demethylase, a critical step in the fungal biosynthesis of ergosterol, a vital component of fungal cell membranes [, ]. This disruption in ergosterol production weakens fungal cell walls, hindering fungal growth and spore germination [].

Fenhexamid is considered moderately toxic with an oral LD50 (lethal dose for 50% of test population) in rats exceeding 2000 mg/kg []. However, it may cause skin and eye irritation upon contact. Fenhexamid is classified as slightly hazardous to bees and other beneficial insects, making it suitable for Integrated Pest Management (IPM) programs [].

Fenhexamid undergoes several chemical transformations, including polymerization and binding to soil particles, which contribute to its low mobility and persistence in the environment. In aerobic terrestrial systems, it is rapidly degraded (DT50 < 1 day) through processes involving polymerization and mineralization . In aquatic environments, its degradation rate is slower (DT50 14-24 days), with significant partitioning to sediment .

Fenhexamid exhibits notable biological activity, particularly concerning its effects on cancer cell lines. Research indicates that fenhexamid can stimulate cell viability and promote growth via estrogen receptor-dependent pathways, influencing the cell cycle and apoptosis mechanisms . Furthermore, studies have shown that fenhexamid can induce changes in gene expression related to cancer progression .

Fenhexamid is widely utilized in agriculture as a fungicide for various horticultural crops. Its primary applications include:

  • Grapes: Used to control Botrytis cinerea, especially in wine production.
  • Strawberries: Protects against fungal infections during cultivation and storage.
  • Other Fruits: Effective against a range of fungal pathogens affecting various fruit crops .

Interaction studies have explored fenhexamid's binding properties with biological molecules. For instance, research has demonstrated its interaction with bovine serum albumin, revealing insights into its biophysical characteristics and potential implications for toxicity . Additionally, studies have indicated that fenhexamid can influence the activity of other endocrine-disrupting compounds, highlighting its relevance in toxicological assessments .

Fenhexamid belongs to a class of fungicides known as hydroxyanilides. Here are some similar compounds along with a brief comparison:

CompoundChemical StructureMechanism of ActionUnique Features
FenhexamidC14H17Cl2NO2Inhibits spore germinationLow mobility; rapid degradation
CyprodinilC13H12ClN3ODisrupts fungal cell wall synthesisBroader spectrum; used against various fungi
FludioxonilC14H13ClFNO3Inhibits signal transduction in fungiUnique mode of action targeting specific pathways
IprodioneC13H13Cl2NInhibits DNA synthesisEffective against a wide range of pathogens

Fenhexamid is unique due to its low environmental persistence and specific action against certain fungal pathogens without affecting non-target organisms significantly .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

White solid; [HSDB] Beige powder; [MSDSonline]

Color/Form

White powder
Solid

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

301.0636342 g/mol

Monoisotopic Mass

301.0636342 g/mol

Boiling Point

320 °C

Flash Point

> 150 °C (> 302 °F)

Heavy Atom Count

19

Density

1.34 at 20 °C

LogP

3.51 (LogP)
log Kow = 3.51

Decomposition

When heated to decomposition it emits toxic vapors of nitrogen oxides and chloride.

Appearance

Solid powder

Melting Point

153 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q68C3C9P1U

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Fenhexamid is a white powder. It is low to moderately soluble in water. USE: Fenhexamid is used as a fungicide on fruit and ornamental plants. Fenhexamid is not registered for home use. EXPOSURE: Workers that use fenhexamid may breathe in mists or have direct skin contact. The general population may be exposed by ingestion of certain foods. Fenhexamid released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: Data on the potential for fenhexamid to produce toxic effects in humans were not available. Fenhexamid is a slight skin and eye irritant. Changes in the blood, decreased body weights, and mild damage to the thyroid, adrenal glands, kidneys, and liver were observed in laboratory animals repeatedly exposed to high doses. No toxic effects were observed in laboratory animals exposed to low-to-moderate oral doses. No toxic effects were observed in laboratory animals following repeated skin exposure. Tumors did not form in laboratory animals following lifetime oral exposure. No changes in fertility, abortion rate, or birth defects were observed in laboratory animals exposed to high oral doses before and/or during pregnancy. The U.S. EPA Office of Pesticides and Toxic Substances classified fenhexamid as a "not likely" human carcinogen based on the lack of evidence of carcinogenicity in male and female rats and mice. The potential for fenhexamid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

Fenhexamid, a recently developed botryticide, is shown here to inhibit sterol biosynthesis. When the fungus Botryotinia fuckeliana was grown in the presence of fenhexamid, the ergosterol content was reduced, and three 3-keto compounds, 4 alpha-methylfecosterone, fecosterone and episterone, accumulated, suggesting an inhibition of the 3-keto reductase involved in C-4 demethylation. Thus, fenhexamid belongs to a new, promising class of sterol biosynthesis inhibitors not previously used in agriculture or in medicine.

Vapor Pressure

3X10-9 mm Hg at 20 °C /Extrapolated/

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

126833-17-8

Absorption Distribution and Excretion

Rapidly and completely absorbed/excreted (<48 hours) /in rats/; pronounced enterohepatic circulation. Metabolite in bile- glucuronide; major route of excretion/feces (mostly parent); lesser amounts in urine (mostly glucuronide).
At 10 hours, mean dermal absorption /in rats/ was 20% (low dose group). /From table/
The absorption, distribution, metabolism and excretion of [Phenyl-UL-(14)C] KBR 2738 /(pure Fenhexamid)/ in male and female Wistar rats was determined after a single oral low dose of 1 mg/kg, a single oral high dose of 100 mg/kg and 15 repeated low doses of 1 mg/kg/day. (14)C-KBR 2738 was rapidly absorbed from the gastrointestinal (GI) tract in all dose groups. After single and repeated administration of the low dose, the plasma concentration peaked within 5 to 10 minutes. After administration of the high dose, the maximum was detected 40 to 90 minutes post-dosing. The absorption of the test compound was shown to be almost complete in a bile-cannulation experiment, as more than 97% of the administered dose was absorbed from the GI tract 48 hours after intraduodenal administration. These results are indicative of a pronounced first pass effect and enterohepatic circulation. Tissue residues declined rapidly and after 48 hours the total radioactivity residue in the body, excluding the GI tract, was <0.3% of the administered dose in all dose groups. Liver and kidney were the organs with the highest concentrations of radioactivity in all dose groups. There was no evidence of bioaccumulation. Excretion was rapid and almost complete with feces as the major route of excretion. Approximately 62-81% of the recovered radioactivity was found in feces, and 15-36% in urine within 48 hours post-dosing. More than 90% of the recovered radioactivity was eliminated with bile in the bile cannulation experiment. Only 0.02% of the administered radioactivity was recovered in exhaled air. Radioactive residues in rat bodies (excluding GI tract) were significantly lower in females after a single high dose. There was significantly higher renal excretion for females in comparison with males after 15 repeated low doses. In both sexes renal excretion was significantly higher after a single low dose when compared with a single high dose.
In a 56-day bioavailability study, KBR 2738 (95.4% purity) was administered to 10/sex/dose SPF-bred Wistar rats in their diet (1% peanut oil excipient) at dose levels of 0, 1000, 5000, 10,000, 15,000 or 20,000 ppm (57.5, 284.7, 575.7, 943.8, and 1217.1 mg/kg/day for males and 78.0, 407.1, 896.5, 1492.5 and 1896.7 mg/kg for females) for 56 days. The purpose of this study was to determine whether or not there was saturation of intestinal absorption of KBR 2738 when given in the diet at concentrations of 10,000 to 20,000 ppm. Therefore, KBR 2738 levels were determined in plasma and urine samples after a treatment period of 3 or 4 weeks, when steady state conditions were expected. Results showed that plasma samples taken from 20,000 ppm rats had KBR 2738 levels below the limit of detection. Urine samples showed measurable excretion of conjugated KBR 2738 indicating intestinal absorption in the dose range examined. Males had a maximum excretion rate at 15,000 ppm indicating a saturation of intestinal absorption between 15,000 and 20,000 ppm. Urine excretion in females was somewhat lower than in males, at concentrations of 10,000 ppm and above. The highest value was determined at 20,000 ppm suggesting that saturation in intestinal absorption was not achieved with this dose level in females.

Metabolism Metabolites

Rapidly and completely absorbed/excreted (<48 hours) /in rats/; pronounced enterohepatic circulation. Metabolite in bile- glucuronide; major route of excretion/feces (mostly parent); lesser amounts in urine (mostly glucuronide).
Metabolite characterization studies /in rats/ showed that the main component detected in excreta was the unchanged parent compound which accounted for 62-75% of the dose independent of the dosing regime and sex. Metabolite 1, the glucuronic acid conjugate of the parent compound, ranged from 4 to 23% of the dose. Metabolite fractions 2 and 3 accounted for up to 3 and 7% of the dose, respectively. The proposed major pathway for biotransformation is via conjugation of the aromatic hydroxyl group with glucuronic acid. Prior to fecal excretion, hydrolysis in the intestine converts the conjugate back to the parent compound giving rise to enterohepatic circulation. This demonstrates that, although the main residues in the feces are due to unchanged parent compound, the absorption rate is close to 100% of the given dose. Furthermore, hydroxylation took place in the positions 2, 3 and 4 of the cyclohexyl ring followed by formation of glucuronic acid and sulfate conjugates of these hydroxylated metabolites. Identification of radioactive residues ranged from 88 to 99% and was independent of dose and sex.

Wikipedia

Fenhexamid

Use Classification

Agrochemicals -> Pesticides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)
Pharmaceuticals

Methods of Manufacturing

Fenhexamid be obtained by reaction of 2,3-dichloro-4-hydroxyaniline with 1-methylcyclohexanecarboxylic acid chloride in the presence of sodium hydroxide.
Preparation: B.W. Kruger et al., European Patent Office patent 339418; eidem, United States of America patent 5059623 (1989, 1991 both to Bayer)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies fenhexamid as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.

Analytic Laboratory Methods

An analytic procedure was developed for the determination of the fungicides ametoctradin, boscalid, cyazofamid, dimethomorph, fenhexamid, kresoxim-methyl, mepanipyrim, metrafenone, and pyraclostrobin in grape and wine. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure was used for the extraction. Analysis of the extract was performed by LC/triple quadrupole-MS/MS. A Poroshell 120 EC-C18 column was used with a programmed gradient mobile phase consisting of (A) acetonitrile containing 0.1% formic acid and (B) water containing 0.1% formic acid and 2 mM ammonium formate. The acceptance criteria for the method were those proposed in the SANCO guide. The method was linear for the range of concentration studied (5-100 ug/L), and R2 values were higher than 0.998 and RSD values below 18%. Recovery was over 73.2% in grape and 76.7% in wines, and there was no case of more than 100% recovery. The recovery RSDs in reproducibility conditions were below 17.13% in grape and 15.6% in wines.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. Storage class (TRGS 510): Non Combustible Solids.

Interactions

... In this study, the effects of two fungicides, fenhexamid and myclobutanil were investigated individually and in combination on two human cell lines, SH-SY5Y neuronal cells and U-251 MG glial cells. After 48 hr of incubation with increasing concentrations of pesticides ranging from 1 to 1000 uM, gene expression profiles were studied in addition to toxicity end points, including cell viability, mitochondrial depolarization as well as cellular glutathione maintenance. There were no significant differences between the susceptibility of the two cell lines in terms of cell viability assessment or mitochondrial membrane potential, when agents were administered either individually or in combination. By contrast, in the presence of the fungicides, the SH-SY5Y cells showed significantly greater susceptibility to oxidative stress in terms of total thiol depletion in comparison with the astrocytic cells. Treatment with the two pesticides led to significant changes in the cell lines' expression of several genes which regulate cell cycle control and growth (RB1, TIMP1) as well as responses to DNA attrition (ATM and CDA25A) and control of apoptosis (FAS). There was no evidence in this study that the combination of fenhexamid and myclobutanil was significantly more toxic than individual exposure, although gene expression changes suggested there may be differences in the sub-lethal response of both cell lines to both individual and combined exposure.

Stability Shelf Life

Stable under recommended storage conditions.
Stable to hydrolysis for 30 days at pH 5, 7, 9 (25 °C).
Stable at room temperature for 52 weeks.

Dates

Modify: 2023-08-15
1: Go RE, Kim CW, Choi KC. Effect of fenhexamid and cyprodinil on the expression of cell cycle- and metastasis-related genes via an estrogen receptor-dependent pathway in cellular and xenografted ovarian cancer models. Toxicol Appl Pharmacol. 2015 Nov 15;289(1):48-57. doi: 10.1016/j.taap.2015.09.001. Epub 2015 Sep 5. PubMed PMID: 26344002.
2: Teng Y, Manavalan TT, Hu C, Medjakovic S, Jungbauer A, Klinge CM. Endocrine disruptors fludioxonil and fenhexamid stimulate miR-21 expression in breast cancer cells. Toxicol Sci. 2013 Jan;131(1):71-83. doi: 10.1093/toxsci/kfs290. Epub 2012 Oct 10. PubMed PMID: 23052036; PubMed Central PMCID: PMC3537134.
3: Debieu D, Bach J, Montesinos E, Fillinger S, Leroux P. Role of sterol 3-ketoreductase sensitivity in susceptibility to the fungicide fenhexamid in Botrytis cinerea and other phytopathogenic fungi. Pest Manag Sci. 2013 May;69(5):642-51. doi: 10.1002/ps.3418. Epub 2012 Nov 9. PubMed PMID: 23139232.
4: Mofeed J, Mosleh YY. Toxic responses and antioxidative enzymes activity of Scenedesmus obliquus exposed to fenhexamid and atrazine, alone and in mixture. Ecotoxicol Environ Saf. 2013 Sep;95:234-40. doi: 10.1016/j.ecoenv.2013.05.023. Epub 2013 Jun 22. PubMed PMID: 23796667.
5: Nagel DA, Hill EJ, O'Neil J, Mireur A, Coleman MD. The effects of the fungicides fenhexamid and myclobutanil on SH-SY5Y and U-251 MG human cell lines. Environ Toxicol Pharmacol. 2014 Nov;38(3):968-76. doi: 10.1016/j.etap.2014.09.005. Epub 2014 Sep 16. PubMed PMID: 25461557.
6: Lénárt J, Bujna E, Kovács B, Békefi E, Száraz L, Dernovics M. Metabolomic approach assisted high resolution LC-ESI-MS based identification of a xenobiotic derivative of fenhexamid produced by Lactobacillus casei. J Agric Food Chem. 2013 Sep 18;61(37):8969-75. doi: 10.1021/jf4022493. Epub 2013 Sep 6. PubMed PMID: 23971653.
7: Cardenas-Flores A, Cranenbrouck S, Draye X, Guillet A, Govaerts B, Declerck S. The sterol biosynthesis inhibitor molecule fenhexamid impacts the vegetative compatibility of Glomus clarum. Mycorrhiza. 2011 Jul;21(5):443-449. doi: 10.1007/s00572-011-0385-z. Epub 2011 May 7. PubMed PMID: 21553021.
8: Yin D, Wu S, Liu N, Yin Y, Ma Z. The natural fenhexamid-resistant grey mould populations from strawberry in Zhejiang Province are dominated by Botrytis cinerea group S. Pest Manag Sci. 2016 Aug;72(8):1540-8. doi: 10.1002/ps.4183. Epub 2015 Dec 18. PubMed PMID: 26537826.
9: Angioni A, Porcu L, Dedola F. Determination of famoxadone, fenamidone, fenhexamid and iprodione residues in greenhouse tomatoes. Pest Manag Sci. 2012 Apr;68(4):543-7. doi: 10.1002/ps.2287. Epub 2011 Nov 18. PubMed PMID: 22102420.
10: Billard A, Fillinger S, Leroux P, Lachaise H, Beffa R, Debieu D. Strong resistance to the fungicide fenhexamid entails a fitness cost in Botrytis cinerea, as shown by comparisons of isogenic strains. Pest Manag Sci. 2012 May;68(5):684-91. doi: 10.1002/ps.2312. Epub 2011 Nov 2. PubMed PMID: 22045588.
11: Maheswari MA, Lamshöft M, Sukul P, Spiteller P, Zühlke S, Spiteller M. Photochemical analysis of 14C-fenhexamid in aqueous solution and structural elucidation of a new metabolite. Chemosphere. 2010 Nov;81(7):844-52. doi: 10.1016/j.chemosphere.2010.08.013. PubMed PMID: 20804999.
12: Fillinger S, Leroux P, Auclair C, Barreau C, Al Hajj C, Debieu D. Genetic analysis of fenhexamid-resistant field isolates of the phytopathogenic fungus Botrytis cinerea. Antimicrob Agents Chemother. 2008 Nov;52(11):3933-40. doi: 10.1128/AAC.00615-08. Epub 2008 Sep 8. PubMed PMID: 18779358; PubMed Central PMCID: PMC2573126.
13: Zocco D, Van Aarle IM, Oger E, Lanfranco L, Declerck S. Fenpropimorph and fenhexamid impact phosphorus translocation by arbuscular mycorrhizal fungi. Mycorrhiza. 2011 Jul;21(5):363-374. doi: 10.1007/s00572-010-0344-0. Epub 2010 Nov 18. PubMed PMID: 21085999.
14: Christensen HB, Granby K, Rabølle M. Processing factors and variability of pyrimethanil, fenhexamid and tolylfluanid in strawberries. Food Addit Contam. 2003 Aug;20(8):728-41. PubMed PMID: 13129790.
15: Campagnac E, Lounès-Hadj Sahraoui A, Debiane D, Fontaine J, Laruelle F, Garçon G, Verdin A, Durand R, Shirali P, Grandmougin-Ferjani A. Arbuscular mycorrhiza partially protect chicory roots against oxidative stress induced by two fungicides, fenpropimorph and fenhexamid. Mycorrhiza. 2010 Mar;20(3):167-78. doi: 10.1007/s00572-009-0267-9. Epub 2009 Sep 16. PubMed PMID: 19756779.
16: Mercader JV, Abad-Fuentes A. Monoclonal antibody generation and direct competitive enzyme-linked immunosorbent assay evaluation for the analysis of the fungicide fenhexamid in must and wine. J Agric Food Chem. 2009 Jun 24;57(12):5129-35. doi: 10.1021/jf900867u. PubMed PMID: 19530708.
17: Baglieri A, Borzí D, Abbate C, Négre M, Gennari M. Removal of fenhexamid and pyrimethanil from aqueous solutions by clays and organoclays. J Environ Sci Health B. 2009 Mar;44(3):220-5. doi: 10.1080/03601230902728153. PubMed PMID: 19280474.
18: Hem L, Choi JH, Park JH, Mamun MI, Cho SK, Abd El-Aty AM, Shim JH. Residual pattern of fenhexamid on pepper fruits grown under greenhouse conditions using HPLC and confirmation via tandem mass spectrometry. Food Chem. 2011 Jun 15;126(4):1533-8. doi: 10.1016/j.foodchem.2010.11.147. Epub 2010 Dec 9. PubMed PMID: 25213923.
19: Angioni A, Schirra M, Garau VL, Melis M, Tuberoso CI, Cabras P. Residues of azoxystrobin, fenhexamid and pyrimethanil in strawberry following field treatments and the effect of domestic washing. Food Addit Contam. 2004 Nov;21(11):1065-70. PubMed PMID: 15764335.
20: Lambropoulou DA, Konstantinou IK, Albanis TA, Fernández-Alba AR. Photocatalytic degradation of the fungicide Fenhexamid in aqueous TiO(2) suspensions: identification of intermediates products and reaction pathways. Chemosphere. 2011 Apr;83(3):367-78. doi: 10.1016/j.chemosphere.2010.12.006. Epub 2010 Dec 30. PubMed PMID: 21194726.

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